molecular formula C20H29N3O3 B3806802 methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

Numéro de catalogue B3806802
Poids moléculaire: 359.5 g/mol
Clé InChI: MFEXMKBVBAHRPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose homeostasis.

Mécanisme D'action

The mechanism of action of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate involves the inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is a serine protease enzyme that cleaves the N-terminal dipeptide from various substrates, including GLP-1 and GIP. By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate prevents the degradation of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate are primarily related to its inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate. By increasing the levels of GLP-1 and GIP, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate stimulates insulin secretion and inhibits glucagon release, leading to improved glucose homeostasis and glycemic control in patients with T2DM. Additionally, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high potency and selectivity as a methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate inhibitor, as well as its well-established mechanism of action. However, the limitations of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high cost and limited availability, as well as the potential for off-target effects and toxicity at high doses.

Orientations Futures

For research on Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate include the development of more efficient and cost-effective synthesis methods, as well as the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in clinical settings, as well as the potential for drug interactions and adverse effects.

Applications De Recherche Scientifique

Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It acts as an inhibitor of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.

Propriétés

IUPAC Name

methyl 4-[3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15-5-3-4-11-23(15)18-13-22(14-18)12-10-19(24)21-17-8-6-16(7-9-17)20(25)26-2/h6-9,15,18H,3-5,10-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEXMKBVBAHRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CN(C2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 6
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.